

A Technical Guide to the Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxylic acid

Cat. No.: B1296083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula $C_5H_4N_2O_3$ and a molecular weight of 140.09 g/mol. Its structure, featuring both a pyridazine ring and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming its identity, purity, and for elucidating its role in further chemical synthesis or biological assays.

Due to the limited availability of published experimental spectra for **6-Hydroxypyridazine-3-carboxylic acid**, this guide provides a detailed overview of its predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this document outlines general experimental protocols for acquiring such data for a solid organic compound of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Hydroxypyridazine-3-carboxylic acid**. These predictions are derived from computational models and analysis of characteristic functional group frequencies.

Table 1: Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the three non-exchangeable protons on the pyridazine ring. The carboxylic acid proton and the hydroxyl proton are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.4	Doublet	1H	H-4
~7.5 - 7.7	Doublet	1H	H-5
> 12.0	Broad Singlet	1H	-COOH
> 10.0	Broad Singlet	1H	-OH

Note: Predictions are based on computational models (e.g., NMRDB) and typical chemical shifts for similar heterocyclic systems. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~165 - 175	C=O (Carboxylic Acid)
~155 - 165	C-6 (C-OH)
~140 - 150	C-3
~125 - 135	C-4
~115 - 125	C-5

Note: These are estimated chemical shift ranges. The electron-withdrawing nature of the nitrogen atoms and the substituents significantly influences the precise shifts.

Table 3: Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the vibrations of its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300 - 2500	O-H Stretch	Carboxylic Acid (H-bonded)	Strong, Very Broad
~3100	O-H Stretch	Hydroxyl Group	Broad
3100 - 3000	C-H Stretch	Aromatic	Medium
1730 - 1700	C=O Stretch	Carboxylic Acid	Strong, Sharp
1640 - 1580	C=C & C=N Stretch	Pyridazine Ring	Medium to Strong
1320 - 1210	C-O Stretch	Carboxylic Acid / Phenol	Strong
950 - 910	O-H Bend	Carboxylic Acid Dimer	Medium, Broad

Table 4: Expected Mass Spectrometry (MS) Fragmentation

For electron impact (EI) mass spectrometry, the following fragments are anticipated.

m/z Value	Possible Fragment Identity	Notes
140	[M] ⁺	Molecular Ion
123	[M - OH] ⁺	Loss of hydroxyl radical from the carboxylic acid group. [1]
95	[M - COOH] ⁺	Loss of the carboxyl group. [1]
67	[C ₄ H ₃ N ₂] ⁺	Further fragmentation of the pyridazine ring.

Note: The molecular ion peak in carboxylic acids can sometimes be weak.[\[2\]](#) Fragmentation patterns are highly dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

- Sample Preparation: Weigh approximately 5-10 mg of **6-Hydroxypyridazine-3-carboxylic acid** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[\[3\]](#) Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, acidic compounds.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[\[4\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.

- ^1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
- ^{13}C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. [5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase correction and baseline correction are applied. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

- Sample Preparation: Grind a small amount (~1-2 mg) of **6-Hydroxypyridazine-3-carboxylic acid** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
- Pellet Formation: Place the powder mixture into a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6]
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO_2 and water vapor, as well as any instrument-specific signals.
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
- Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm^{-1} . The final spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio. The

background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.[\[7\]](#)
- Infusion: The solution is infused directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., $[\text{M}+\text{H}]^+$ in positive ion mode or $[\text{M}-\text{H}]^-$ in negative ion mode).
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired to identify the molecular ion.
- Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized chemical compound like **6-Hydroxypyridazine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296083#6-hydroxypyridazine-3-carboxylic-acid-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com